molecular formula C25H22ClN3O4S B12028509 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12028509
M. Wt: 496.0 g/mol
InChI Key: VRDYTYONYPEEKG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through established methods. The key steps may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with suitable reagents.

    Introduction of the sulfanyl group: This step involves the reaction of the quinazolinone intermediate with a thiol or disulfide compound.

    Acylation: The final step is the acylation of the sulfanyl-quinazolinone intermediate with an acyl chloride or anhydride to introduce the acetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and pathways.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating their activity.

    Signal transduction: The compound may interfere with intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.

    Sulfanylacetamide derivatives: Compounds with a sulfanylacetamide moiety may have comparable chemical reactivity and applications.

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H22ClN3O4S

Molecular Weight

496.0 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H22ClN3O4S/c1-15-12-21(22(33-3)13-19(15)26)27-23(30)14-34-25-28-20-7-5-4-6-18(20)24(31)29(25)16-8-10-17(32-2)11-9-16/h4-13H,14H2,1-3H3,(H,27,30)

InChI Key

VRDYTYONYPEEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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